(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide
CAS No.: 1419075-92-5
Cat. No.: VC3414503
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1419075-92-5 |
---|---|
Molecular Formula | C6H14N2O2S |
Molecular Weight | 178.26 g/mol |
IUPAC Name | N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide |
Standard InChI | InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |
Standard InChI Key | LBWOLXIOYYVGSI-ZCFIWIBFSA-N |
Isomeric SMILES | CN([C@@H]1CCNC1)S(=O)(=O)C |
SMILES | CN(C1CCNC1)S(=O)(=O)C |
Canonical SMILES | CN(C1CCNC1)S(=O)(=O)C |
Introduction
CHEMICAL AND STRUCTURAL PROPERTIES
Molecular Identity and Basic Properties
(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exists in both free base and hydrochloride salt forms, each with distinct properties as detailed in Table 1. The compound features a five-membered pyrrolidine ring with a methanesulfonamide group attached at the 3-position in the R-configuration. The nitrogen of the pyrrolidine is unsubstituted, while the nitrogen of the sulfonamide bears a methyl group .
Table 1: Chemical Identity and Properties
Property | Free Base Form | Hydrochloride Salt |
---|---|---|
Chemical Name | (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide | (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride |
Molecular Formula | C6H14N2O2S | C6H15ClN2O2S |
Molecular Weight | 178.26 g/mol | 214.71 g/mol |
PubChem CID | 72208103 | 91933824 |
CAS Registry Number | 1419075-92-5 | 1810074-90-8 |
Creation Date in Database | 2013-12-27 | 2015-10-12 |
Last Modification | 2025-04-05 | 2025-04-05 |
Stereochemistry
The "R" designation in the compound name indicates the specific stereochemical configuration at the 3-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereocenter creates a three-dimensional arrangement that may be crucial for biological activity, particularly for receptor binding or enzyme interactions where spatial orientation significantly impacts function .
Stereochemistry often plays a critical role in pharmacological activity, with different enantiomers potentially exhibiting vastly different biological effects. The specific R-configuration may contribute to selective binding to target proteins, potentially enhancing efficacy or reducing off-target effects.
Physical Properties
Based on its molecular structure, (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is expected to be a crystalline solid at room temperature. The presence of both basic (pyrrolidine nitrogen) and acidic (sulfonamide) functional groups suggests amphiphilic properties that may influence solubility in different solvents. The formation of a hydrochloride salt likely improves water solubility compared to the free base, which is a common strategy for enhancing pharmaceutical formulation characteristics .
CURRENT RESEARCH AND DEVELOPMENT
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